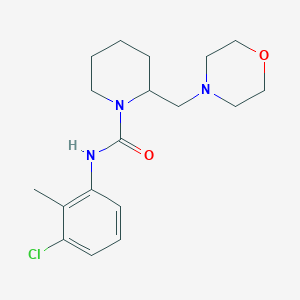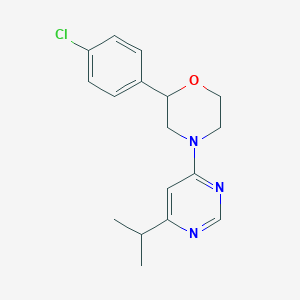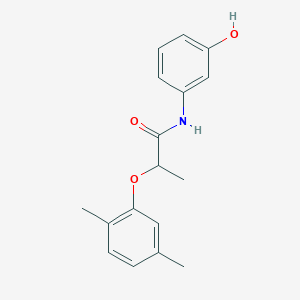
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide, also known as JNJ-1930942, is a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes including pain sensation, inflammation, and cancer. JNJ-1930942 has been studied extensively for its potential use as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide selectively blocks the TRPV1 ion channel by binding to a specific site on the channel protein. This prevents the channel from opening in response to stimuli such as heat and protons, thereby reducing pain and inflammation.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to reduce pain and inflammation in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide does not have significant effects on other ion channels or receptors, suggesting that it has a high degree of selectivity for TRPV1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its high degree of selectivity for TRPV1, which reduces the risk of off-target effects. One limitation of N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
1. Development of more potent and selective TRPV1 antagonists for use as analgesics and anti-inflammatory agents.
2. Investigation of the potential use of TRPV1 antagonists in the treatment of cancer and other diseases.
3. Study of the role of TRPV1 in physiological and pathological processes.
4. Investigation of the potential use of TRPV1 antagonists in combination with other drugs for the treatment of pain and inflammation.
5. Development of new methods for the synthesis of TRPV1 antagonists.
In conclusion, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is a potent and selective blocker of the TRPV1 ion channel that has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can be synthesized through a multi-step process starting from 3-chloro-2-methylphenol. The synthesis involves the formation of a piperidine ring, followed by the addition of a morpholine ring and a carboxamide group. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. In preclinical studies, N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has been shown to block TRPV1-mediated pain responses in animal models of acute and chronic pain. N-(3-chloro-2-methylphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14-16(19)6-4-7-17(14)20-18(23)22-8-3-2-5-15(22)13-21-9-11-24-12-10-21/h4,6-7,15H,2-3,5,8-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXLARBVJEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)

amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)